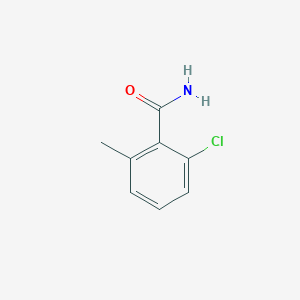

2-Chloro-6-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143724 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-58-4 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-methylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 101080-58-4 | [1] |

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Melting Point | 164-166 °C | |

| Boiling Point | Predicted: 317.8 ± 25.0 °C | Predicted |

| Solubility | Predicted: Sparingly soluble in water | Predicted |

| SMILES | CC1=C(C(=O)N)C(Cl)=CC=C1 | |

| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of this compound can be achieved through standard amidation reactions starting from either 2-chloro-6-methylbenzoic acid or its more reactive derivative, 2-chloro-6-methylbenzoyl chloride.

Method 1: From 2-Chloro-6-methylbenzoic Acid

This method involves the conversion of the carboxylic acid to an amide, which can be facilitated by activating agents such as thionyl chloride (SOCl₂)[2][3][4][5].

Experimental Protocol:

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-6-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.1-1.5 eq) dropwise to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear. This indicates the formation of 2-chloro-6-methylbenzoyl chloride.

-

Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonia (excess, e.g., 10 eq).

-

Slowly add the cooled acyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature at 0 °C.

-

A precipitate of this compound will form. Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Work-up and Purification: Filter the solid product and wash thoroughly with cold water to remove ammonium chloride and any excess ammonia.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Method 2: From 2-Chloro-6-methylbenzoyl Chloride

This is a more direct method that utilizes the highly reactive acyl chloride[6][7][8].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-6-methylbenzoyl chloride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Amidation: To the cooled solution, add a concentrated aqueous solution of ammonia (at least 2.0 eq) dropwise with vigorous stirring[7]. The use of excess ammonia is crucial to neutralize the HCl byproduct, forming ammonium chloride[6][7][8].

-

A white precipitate of this compound will form immediately.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 1-2 hours.

-

Work-up and Purification: Filter the solid product and wash it extensively with cold water to remove the ammonium chloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure amide.

-

Dry the final product under vacuum.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, predicted spectral data are provided below. These predictions are based on the known effects of the substituent groups on the benzene ring and amide functionality.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~ 5.5 - 7.5 (broad) | Singlet | 2H | Amide (-CONH₂) |

| ~ 2.4 | Singlet | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (-C=O) |

| ~ 125 - 140 | Aromatic carbons |

| ~ 20 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amide and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3350, 3170 | N-H stretching (amide) |

| ~ 1660 | C=O stretching (amide I band) |

| ~ 1600, 1470 | C=C stretching (aromatic ring) |

| ~ 1400 | N-H bending (amide II band) |

| ~ 750 - 800 | C-Cl stretching |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z Ratio | Fragment Ion |

| 169/171 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 153/155 | [M - NH₂]⁺ |

| 125/127 | [M - CONH₂]⁺ |

| 90 | [C₇H₆]⁺ |

Safety Information

A safety data sheet for this compound indicates that it should be handled with care[1]. For its precursor, 2-chloro-6-methylbenzoic acid, GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage)[9]. Appropriate personal protective equipment should be worn when handling these chemicals.

Biological Activity

There is limited direct information on the biological activity of this compound. However, the structurally related N-(2-chloro-6-methyl-phenyl) moiety is found in pharmacologically active compounds, such as dual Src/Abl kinase inhibitors, which have shown potent antitumor activity in preclinical assays. This suggests that derivatives of this compound could be of interest in drug discovery programs.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methylbenzamide (CAS Number: 101080-58-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. While detailed research on this specific compound is limited in publicly available literature, this document consolidates available data on its physicochemical properties, plausible synthetic routes, and its relevance as a structural motif in pharmacologically active compounds.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties have been reported by various chemical suppliers and are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 101080-58-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Melting Point | 164-166 °C | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | [1] |

| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=O)N)C(=C(C=C1)Cl) | N/A |

| Purity (Typical) | ≥98% | [1] |

Synthesis and Experimental Protocols

Part 1: Synthesis of 2-Chloro-6-methylbenzoic Acid

A published method describes two efficient, kilogram-scale syntheses of 2-chloro-6-methylbenzoic acid.[3] The carbonylation route is presented here due to its high yield.

Experimental Protocol: Carbonylation of 3-Chloro-2-iodotoluene

-

Reaction Setup: A suitable pressure reactor is charged with 3-chloro-2-iodotoluene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and methanol as the solvent.

-

Carbonylation: The reactor is pressurized with carbon monoxide (CO) gas. The reaction mixture is heated and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude methyl 2-chloro-6-methylbenzoate is then subjected to hydrolysis using an aqueous base (e.g., NaOH or KOH) in a suitable solvent like methanol or ethanol.

-

Isolation and Purification: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-chloro-6-methylbenzoic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product with high purity.[3]

Part 2: Conversion of 2-Chloro-6-methylbenzoic Acid to this compound

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. One of the most common and effective methods involves the activation of the carboxylic acid by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation via Acyl Chloride

-

Acyl Chloride Formation: 2-Chloro-6-methylbenzoic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred, typically at room temperature or with gentle heating, until the conversion to 2-chloro-6-methylbenzoyl chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Amidation: The crude 2-chloro-6-methylbenzoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) and cooled in an ice bath. An excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or anhydrous ammonia gas bubbled through the solution, is added slowly.

-

Work-up and Isolation: The reaction mixture is stirred until the acyl chloride is fully consumed. The resulting mixture is then washed sequentially with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a solid.

Relevance in Drug Discovery and Development

While there is a lack of direct biological activity data for this compound in the public domain, the "2-chloro-6-methylphenyl" amide moiety is a key structural component in a highly significant anticancer drug, Dasatinib.

Dasatinib: A Dual Src/Abl Kinase Inhibitor

Dasatinib, marketed under the brand name Sprycel, is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its chemical name is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.

The presence of the this compound core structure within Dasatinib highlights its importance as a pharmacophore. In this context, the 2-chloro-6-methylphenyl group plays a crucial role in binding to the target kinases, Src and Abl. The specific substitution pattern on the phenyl ring likely contributes to the desired potency and selectivity of the drug by occupying a specific pocket in the ATP-binding site of the enzymes.

The mechanism of action of Dasatinib involves the inhibition of the Bcr-Abl fusion protein, the constitutively active tyrosine kinase that drives the proliferation of CML cells, as well as the Src family of kinases.

Conclusion

This compound, while not extensively studied as an independent agent, represents a structurally significant building block in medicinal chemistry. Its physicochemical properties are well-defined, and its synthesis can be reliably achieved through established methods. The incorporation of the 2-chloro-6-methylphenyl amide moiety into Dasatinib underscores the potential of this scaffold in the design of potent and selective kinase inhibitors. Further investigation into the biological activities of this compound and its simpler derivatives could unveil novel therapeutic applications, making it a compound of continued interest for researchers in drug discovery and development.

References

- 1. This compound | 101080-58-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methylbenzamide: Molecular Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 2-Chloro-6-methylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical Properties

This compound is a substituted aromatic amide with the molecular formula C₈H₈ClNO.[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a carboxamide group at positions 2, 6, and 1, respectively.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 101080-58-4 | [1] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Melting Point | 164-166 °C | [2] |

| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the hydrolysis of 2-chloro-6-methylbenzonitrile and the amidation of 2-chloro-6-methylbenzoic acid.

Synthesis via Hydrolysis of 2-Chloro-6-methylbenzonitrile

A plausible route for the synthesis involves the controlled hydrolysis of 2-chloro-6-methylbenzonitrile. This method is advantageous as the nitrile precursor is commercially available.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylbenzonitrile (1 equivalent).

-

Slowly add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the flask while cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis via Amidation of 2-Chloro-6-methylbenzoic Acid

Another common method involves the conversion of 2-chloro-6-methylbenzoic acid to its acid chloride, followed by amidation.[3]

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 2-chloro-6-methylbenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-methylbenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in a dry aprotic solvent (e.g., dichloromethane).

-

Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia or ammonium hydroxide with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification can be performed by recrystallization.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[4]

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 3H | Aromatic protons |

| ~ 6.5 - 7.0 | br s | 2H | -NH₂ protons |

| ~ 2.4 | s | 3H | -CH₃ protons |

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (amide) |

| ~ 138 | Aromatic C-Cl |

| ~ 135 | Aromatic C-CH₃ |

| ~ 130 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 126 | Aromatic C-H |

| ~ 125 | Aromatic C-C(O)NH₂ |

| ~ 20 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]

-

Identify the characteristic absorption bands for the functional groups present in the molecule.[5]

Expected FT-IR Spectral Data (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amide) |

| ~ 3050 | Medium | Aromatic C-H stretching |

| ~ 2950 | Medium | Aliphatic C-H stretching |

| ~ 1660 | Strong | C=O stretching (Amide I band) |

| ~ 1600 | Medium | N-H bending (Amide II band) |

| ~ 1470, 1400 | Medium | Aromatic C=C stretching |

| ~ 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Experimental Protocol:

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.

Expected Mass Spectrum Data (Predicted):

| m/z | Ion |

| 169/171 | [M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes) |

| 152/154 | [M - NH₃]⁺ |

| 141/143 | [M - CO]⁺ |

| 125 | [M - NH₂CO]⁺ |

| 111 | [M - Cl - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Potential Biological Relevance and Signaling Pathways

While specific biological activity for this compound is not extensively documented, related benzamide structures have shown a range of biological activities, including potential as enzyme inhibitors or receptor modulators. For instance, some chlorinated and methylated benzamides have been investigated for their potential as herbicides or for other agrochemical applications.

Based on the structure, a hypothetical mechanism of action could involve the inhibition of a specific enzyme. The workflow for investigating such a potential interaction is outlined below.

This hypothetical workflow illustrates the progression from computational prediction of a biological target to in vitro validation and subsequent elucidation of the mechanism of action. Further research is required to determine if this compound has any significant biological activity and to identify its potential molecular targets and affected signaling pathways.

References

Physical and chemical properties of 2-Chloro-6-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methylbenzamide, a compound of interest in chemical research and development. This document details its known characteristics, outlines a putative synthesis protocol, and presents its structural information.

Core Compound Properties

This compound, identified by the CAS number 101080-58-4, is a substituted aromatic amide.[1][2] Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a carboxamide group. The molecular formula of this compound is C₈H₈ClNO, and it has a molecular weight of 169.61 g/mol .[1]

Physical and Chemical Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 101080-58-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Melting Point | 164-166 °C | [2] |

| Calculated Density | 1.243 g/cm³ | [3] |

| Calculated Flash Point | 106.9 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Putative Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding acyl chloride, 2-chloro-6-methylbenzoyl chloride. This two-step process would involve the initial formation of the acyl chloride from 2-chloro-6-methylbenzoic acid, followed by amidation.

Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride

The conversion of 2-chloro-6-methylbenzoic acid to 2-chloro-6-methylbenzoyl chloride can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Materials:

-

2-Chloro-6-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (solvent)

-

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylbenzoic acid in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

The final step involves the amidation of the synthesized 2-chloro-6-methylbenzoyl chloride using an ammonia source.

-

Materials:

-

2-Chloro-6-methylbenzoyl chloride

-

Aqueous ammonia (concentrated)

-

An appropriate organic solvent (e.g., dichloromethane or diethyl ether)

-

-

Methodology:

-

Dissolve the crude 2-chloro-6-methylbenzoyl chloride in an appropriate anhydrous organic solvent in a flask cooled in an ice bath.

-

Slowly add concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound should form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Characterization

As of the date of this guide, specific experimental spectral data (NMR, IR, MS) for this compound are not publicly available. However, based on its chemical structure, the following characteristic signals can be predicted for its spectral analysis.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Multiplets in the region of 7.0-7.5 ppm.

-

Amide Protons (-CONH₂): A broad singlet that may appear between 5.5 and 8.5 ppm, the chemical shift of which is dependent on solvent and concentration.

-

Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Signals in the region of 120-140 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

Predicted FT-IR Spectral Features:

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretching (Amide I band): A strong absorption band around 1650-1690 cm⁻¹.

-

N-H Bending (Amide II band): A band in the region of 1590-1650 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Predicted Mass Spectrometry Features:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (169.61), showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation patterns would involve the loss of the amide group, the chlorine atom, and the methyl group.

The logical relationship for the spectroscopic analysis workflow is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some fundamental data has been presented, there remain significant gaps in the experimental data, particularly concerning its synthesis, spectral characterization, and biological activity. The provided putative synthesis and predicted spectral features offer a foundational framework for researchers initiating studies on this compound. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-Chloro-6-methylbenzamide: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 2-chloro-6-methylbenzamide. This core scaffold has garnered significant interest in medicinal chemistry due to its potential in developing novel therapeutic and agrochemical agents. This document details quantitative biological data, step-by-step experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.

Quantitative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature of the substituent on the amide nitrogen. The following table summarizes the reported antifungal and insecticidal activities of selected derivatives, providing a basis for structure-activity relationship (SAR) studies.

| Compound ID | N-Substituent | Target Organism | Activity Type | Value | Citation |

| 1 | Phenyl | Sclerotinia sclerotiorum | EC50 | 6.4 mg/L | [1] |

| 1 | Phenyl | Botrytis cinerea | EC50 | 28.3 mg/L | [1] |

| 2 | Phenyl (unsubstituted chloroacetamide) | Aspergillus flavus | MIC | 16-256 µg/mL | [2][3] |

| 3 | Varied Heterocycles | Rhizoctonia solani | EC50 | >5.07 µg/mL (for 20 analogs) | [4] |

| 4 | Triazole moiety | Alternaria alternata | EC50 | 1.77 µg/mL (for compound 6h) | [5] |

| 5 | Triazole moiety | Alternaria solani | EC50 | 1.90-7.07 µg/mL (for compounds 6e-6i) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

Synthesis of this compound Derivatives

The general synthetic route to N-substituted 2-chloro-6-methylbenzamides involves the acylation of a primary or secondary amine with 2-chloro-6-methylbenzoyl chloride.

Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride

This intermediate can be prepared from 2-chloro-6-methylbenzoic acid.

-

Materials: 2-chloro-6-methylbenzoic acid, thionyl chloride, dimethylformamide (DMF) (catalyst).

-

Procedure:

-

To a solution of 2-chloro-6-methylbenzoic acid in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of N-substituted this compound (General Procedure)

-

Materials: 2-chloro-6-methylbenzoyl chloride, appropriate primary or secondary amine, triethylamine or pyridine (base), anhydrous dichloromethane (solvent).

-

Procedure for the Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide:

-

Dissolve the desired aniline (1.05 eq.) and triethylamine (1.75 eq.) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-6-methylbenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature, monitoring by TLC until completion.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final N-substituted this compound.

-

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Materials: Fungal isolates, RPMI-1640 medium, 96-well microtiter plates, test compounds, positive control antifungal (e.g., fluconazole), spectrophotometer.

-

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the test compound dilutions and the growth control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Visualizations: Pathways and Workflows

Graphical representations are essential for understanding complex biological processes and experimental schemes. The following diagrams are generated using the DOT language.

Signaling Pathway: Inhibition of Fungal Microtubule Polymerization

Many benzamide fungicides exert their effect by disrupting microtubule dynamics, which are essential for cell division and intracellular transport. They bind to β-tubulin, preventing its polymerization into microtubules.

Caption: Inhibition of microtubule polymerization by benzamide derivatives.

Experimental Workflow: Screening of Novel this compound Analogs

The discovery and development of new drug candidates from a core scaffold follows a structured workflow, from initial design and synthesis to biological evaluation.

Caption: Workflow for the discovery of novel this compound analogs.

References

- 1. asianpubs.org [asianpubs.org]

- 2. scielo.br [scielo.br]

- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Chloro-6-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-6-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral characteristics.

Core Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from data available for analogous compounds, including 2-chloro-6-methylbenzaldehyde, 2-methylbenzamide, and 2-chlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 3H | Aromatic protons (H3, H4, H5) |

| ~ 7.5 (broad) | Singlet | 1H | Amide proton (-NHa) |

| ~ 8.0 (broad) | Singlet | 1H | Amide proton (-NHb) |

| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 138 | Aromatic carbon (C-Cl) |

| ~ 135 | Aromatic carbon (C-CH₃) |

| ~ 132 | Aromatic carbon (C-CONH₂) |

| ~ 128 - 130 | Aromatic carbons (CH) |

| ~ 20 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretching (amide) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| ~ 1660 | Strong | C=O stretching (amide I) |

| ~ 1600 | Medium | N-H bending (amide II) |

| 1580, 1470 | Medium to Strong | C=C stretching (aromatic ring) |

| ~ 780 | Strong | C-Cl stretching |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z Ratio | Proposed Fragment Ion |

| 169/171 | [M]⁺ (Molecular ion) |

| 153/155 | [M - NH₂]⁺ |

| 125 | [M - NH₂ - CO]⁺ or [M - CONH₂ - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted for this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules would be ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions would be separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

The Strategic Role of 2-Chloro-6-methylbenzamide Scaffolds in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research applications of the 2-chloro-6-methylbenzamide core structure and its derivatives. This scaffold has emerged as a privileged fragment in medicinal chemistry, most notably in the development of targeted cancer therapies. Its unique steric and electronic properties contribute to high-affinity binding to key biological targets, offering a versatile platform for the design of novel therapeutics. This document provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Kinase Inhibition

The most prominent application of the 2-chloro-6-methylphenyl moiety, derivable from this compound, is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-chloro-6-methylphenyl group has proven to be a key component in achieving potent and selective inhibition of specific kinases.

A landmark example is its incorporation into Dasatinib (BMS-354825) , a potent dual inhibitor of Src and Abl kinases.[1] Dasatinib is a highly effective therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The 2-chloro-6-methylphenyl group in Dasatinib plays a critical role in its binding to the ATP-binding pocket of the Abl kinase, contributing to its high potency.

Signaling Pathway of Src/Abl Kinase Inhibition

The following diagram illustrates the simplified signaling pathway impacted by the inhibition of Abl and Src kinases by drugs containing the 2-chloro-6-methylphenyl scaffold, such as Dasatinib.

Caption: Inhibition of Src/Abl kinases by Dasatinib.

Quantitative Data: Potency of Dasatinib

The following table summarizes the inhibitory potency of Dasatinib against Src and Abl kinases and its antiproliferative activity against a relevant cancer cell line.

| Target | Assay Type | IC50 (nM) | Reference |

| Src Kinase | Kinase Assay | <1 | [1] |

| Abl Kinase | Kinase Assay | <1 | [1] |

| K562 Cells | Cell Proliferation | 3 | [1] |

Other Potential Research Applications

While the application in kinase inhibition is the most prominent, derivatives of this compound and related structures have been explored in other therapeutic areas:

-

Antimicrobial and Anticancer Properties: Benzamide derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[2][3]

-

Pain Management: A structurally related compound, a derivative of 5-chloro-6-methyl nicotinamide, has been identified as a selective NaV1.8 inhibitor, showing potential for the treatment of pain.[4]

-

Agrochemicals: The 2-chloro-6-methylphenyl moiety is also a key component in the synthesis of some herbicides, indicating its broader utility in the chemical industry.[5]

Experimental Protocols

Synthesis of 2-Chloro-6-methylbenzoic Acid

A key precursor for many derivatives is 2-chloro-6-methylbenzoic acid. Below are two efficient methods for its preparation.[6]

Method 1: From 2-Chloro-6-fluorobenzaldehyde

This method involves a nucleophilic aromatic substitution followed by oxidation.

-

Step 1: Imine Formation: 2-chloro-6-fluorobenzaldehyde is reacted with n-butylamine to form the corresponding n-butylimine.

-

Step 2: Grignard Reaction: The imine is then treated with two equivalents of methylmagnesium chloride in THF.

-

Step 3: Hydrolysis and Oxidation: Hydrolysis of the resulting intermediate yields 2-chloro-6-methylbenzaldehyde, which is subsequently oxidized to 2-chloro-6-methylbenzoic acid. The overall yield for this process is reported to be 85%.[6]

Method 2: Carbonylation of 3-Chloro-2-iodotoluene

This method utilizes a palladium-catalyzed carbonylation reaction.

-

Step 1: Carbonylation: 3-chloro-2-iodotoluene is carbonylated in methanol in the presence of a palladium catalyst to yield methyl 2-chloro-6-methylbenzoate.

-

Step 2: Hydrolysis: The resulting ester is hydrolyzed to afford 2-chloro-6-methylbenzoic acid. This method boasts a high yield of 94% (84% after recrystallization).[6]

General Synthesis Workflow for Benzamide Derivatives

The following diagram outlines a general workflow for the synthesis of benzamide derivatives from a carboxylic acid precursor.

Caption: Synthetic workflow for benzamide derivatives.

Conclusion

The this compound scaffold and its parent aniline and benzoic acid precursors are of significant interest to the drug discovery and development community. The well-established role of the 2-chloro-6-methylphenyl moiety in potent kinase inhibitors like Dasatinib underscores its value in generating high-quality clinical candidates. The synthetic accessibility and the unique electronic and steric properties of this scaffold ensure its continued exploration in the search for novel therapeutics targeting a range of diseases. Future research will likely expand its applications beyond oncology and into other areas where precise molecular targeting is paramount.

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

2-Chloro-6-methylbenzamide: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzamide is a valuable building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its substituted benzene ring, featuring a chloro, a methyl, and a carboxamide group, provides handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of pharmacologically active compounds.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₈ClNO | 169.61 | 1386861-46-6 |

| 2-Chloro-6-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 21327-86-6[1] |

| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | 87-63-8 |

Table 2: Reference Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| 2-Chloro-6-methylaniline[2][3] | 6.65-7.15 (aromatic protons), 4.01 (NH₂), 2.20 (CH₃) | 118.5-141.4 (aromatic carbons) | ~3400 (N-H stretch), ~1600 (C=C stretch) |

| 2-Chlorobenzamide[4] | 7.77, 7.42, 7.40, 7.35 (aromatic protons), 6.56, 6.42 (NH₂) | Not available | ~3350, 3170 (N-H stretch), ~1650 (C=O stretch) |

| 2-Methylbenzamide | 7.71 (NH), 7.36-7.21 (aromatic protons), 6.34 (NH), 2.37 (CH₃) | 176.4, 142.3, 140.3, 135.8, 134.9, 132.2, 130.1, 24.0 | Not available |

Note: The spectral data provided are for reference and may differ from the actual spectra of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. The acid precursor can be efficiently synthesized via two main pathways.

Synthesis of the Precursor: 2-Chloro-6-methylbenzoic Acid

Method 1: Nucleophilic Aromatic Substitution and Oxidation [5]

This method starts with 2-chloro-6-fluorobenzaldehyde, which undergoes nucleophilic aromatic substitution with a Grignard reagent, followed by oxidation to yield the desired carboxylic acid. The overall yield for this two-step process is reported to be 85%.[5]

Method 2: Carbonylation [5]

An alternative high-yield route involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. The resulting methyl ester is then hydrolyzed to afford 2-chloro-6-methylbenzoic acid in an overall yield of 94%.[5]

Amidation of 2-Chloro-6-methylbenzoic Acid

Once the carboxylic acid is obtained, it can be converted to this compound through standard amidation procedures. A common approach is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with ammonia.

Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride

-

To a solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-6-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Reactivity and Applications as a Building Block

This compound possesses three key functional groups that can be selectively manipulated to generate a diverse range of derivatives: the amide group, the chloro substituent, and the aromatic ring.

Reactions at the Amide Nitrogen

The amide nitrogen can undergo N-alkylation or N-arylation reactions. Deprotonation with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides), can introduce various substituents. These reactions are crucial for modifying the steric and electronic properties of the molecule.

Caption: General workflow for the N-alkylation of this compound.

Reactions at the Chloro Substituent

The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino groups, respectively.

Application in the Synthesis of Dasatinib

A prominent example showcasing the utility of a closely related precursor, 2-chloro-6-methylaniline, is in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7] While the direct precursor is the aniline, the synthesis highlights the importance of the 2-chloro-6-methylphenyl moiety in the final drug structure. The synthesis involves the amidation of a thiazole carboxylic acid derivative with 2-chloro-6-methylaniline.[8][9][10]

Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

Caption: Simplified signaling pathway inhibited by Dasatinib.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its strategic substitution pattern allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of diverse compound libraries. The demonstrated importance of the 2-chloro-6-methylphenyl moiety in the potent anticancer drug Dasatinib underscores the potential of derivatives of this compound in drug discovery and development. The synthetic routes and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising chemical entity.

References

- 1. 2-CHLORO-6-METHYLBENZOIC ACID(21327-86-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 10. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]

Reactivity of the Amide Group in 2-Chloro-6-methylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amide group in 2-Chloro-6-methylbenzamide. The presence of ortho-substituents, a chlorine atom and a methyl group, significantly influences the chemical behavior of the amide functionality. This document details the steric and electronic effects of these substituents and explores the common reactions of the amide group, including hydrolysis, reduction, and N-alkylation.

Core Concepts: Steric and Electronic Effects

The reactivity of the amide group in this compound is primarily governed by the interplay of steric hindrance and electronic effects imparted by the ortho-chloro and -methyl groups. These substituents flank the amide moiety, creating a sterically crowded environment that can hinder the approach of nucleophiles to the carbonyl carbon.

Electronically, the chlorine atom is an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating. These opposing electronic influences, coupled with the dominant steric effects, result in a nuanced reactivity profile for the amide group in this molecule.

Key Reactions of the Amide Group

The amide group in this compound can undergo several key transformations, including hydrolysis, reduction, and N-alkylation. The following sections provide an in-depth look at these reactions, including potential reaction conditions and expected outcomes.

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-chloro-6-methylbenzoic acid and ammonia.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to form the carboxylate salt of 2-chloro-6-methylbenzoic acid and ammonia. The steric hindrance from the ortho-substituents is expected to slow down the rate of hydrolysis under both acidic and basic conditions compared to an unsubstituted benzamide.

Reduction

The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a powerful tool for the synthesis of amines from amides. The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then further reduced to the corresponding amine, 2-chloro-6-methylbenzylamine. Given the strength of LiAlH₄, this reaction is generally effective despite the steric hindrance around the carbonyl group.

N-Alkylation

N-alkylation of a primary amide like this compound allows for the introduction of an alkyl group onto the nitrogen atom. This reaction typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. The steric hindrance around the nitrogen atom due to the ortho substituents may necessitate the use of stronger bases and more reactive alkylating agents.

Quantitative Data Summary

While specific quantitative data for the reactions of this compound is not extensively reported in the literature, the following table summarizes typical yields for analogous reactions involving substituted benzamides. These values should be considered as estimates, and actual yields will depend on the specific reaction conditions.

| Reaction | Reagents | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, Heat | 2-Chloro-6-methylbenzoic Acid | 70-90 |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | 2-Chloro-6-methylbenzoic Acid | 60-80 |

| Reduction | LiAlH₄, THF | 2-Chloro-6-methylbenzylamine | 80-95 |

| N-Alkylation | NaH, Alkyl Halide, DMF | N-Alkyl-2-chloro-6-methylbenzamide | 50-70 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Isolation: The solid precipitate of 2-chloro-6-methylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Protocol 2: Reduction with Lithium Aluminum Hydride

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-methylbenzylamine can be purified by distillation or chromatography.

Protocol 3: N-Alkylation

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the amidate anion.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-alkyl-2-chloro-6-methylbenzamide can be purified by column chromatography.

Visualizations

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Conclusion

The reactivity of the amide group in this compound is a complex function of the steric and electronic properties of its ortho-substituents. While the steric bulk of the chloro and methyl groups can hinder nucleophilic attack, the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon. Understanding these competing effects is crucial for predicting and controlling the outcomes of reactions involving this molecule. The provided protocols and mechanisms offer a foundational guide for researchers working with this compound and similar sterically hindered benzamides in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to elucidate the precise quantitative reactivity of this specific compound.

Steric Hindrance Effects of Ortho-Substituents in 2-Chloro-6-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects imparted by the ortho-chloro and ortho-methyl substituents in 2-Chloro-6-methylbenzamide. Steric hindrance is a critical parameter in medicinal chemistry and materials science, profoundly influencing molecular conformation, reactivity, and biological activity. In the case of this compound, the presence of two bulky groups flanking the amide functionality imposes significant conformational constraints. This guide will explore the consequences of this steric crowding, including its impact on bond rotation, molecular geometry, and its implications for drug design, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.

Introduction

Benzamides are a ubiquitous structural motif in pharmaceuticals and functional materials. The strategic placement of substituents on the phenyl ring can fine-tune the molecule's electronic and steric properties. Di-ortho-substitution, as seen in this compound, creates a sterically crowded environment around the amide bond. This steric clash between the ortho-substituents and the amide group forces the amide out of the plane of the aromatic ring, a phenomenon with significant chemical and biological consequences. Understanding these steric effects is paramount for predicting molecular behavior and designing novel compounds with desired properties.

Conformational Analysis and Rotational Barriers

The steric repulsion between the ortho-substituents (chloro and methyl) and the carbonyl oxygen of the amide group in this compound leads to a non-planar ground state conformation. This deviation from planarity disrupts the π-conjugation between the aromatic ring and the amide bond.

A key consequence of this steric hindrance is a significant increase in the energy barrier to rotation around the aryl-carbonyl (Ar-C(O)) bond. Computational studies on similarly di-ortho-substituted benzamides have quantified this effect. The rotation around the Ar-C(O) bond is critical as it governs the spatial orientation of the amide group relative to the phenyl ring, which in turn affects how the molecule can interact with biological targets such as enzyme active sites.

Quantitative Data on Rotational Barriers

| Compound/Substituent | Rotational Barrier (Ar-C(O)) ΔE [kcal/mol] | Rotational Barrier (N-C(O)) ΔE [kcal/mol] | Reference |

| ortho-H₂ (unsubstituted) | ~2.5 | ~15 | [1][2][3][4] |

| ortho-Cl₂ | 19.2 | 6.7 | [1][2][3][4] |

| ortho-Me₂ | 14.7 | Not specified | [1][2][3][4] |

These data clearly indicate that ortho-substitution dramatically increases the rotational barrier around the Ar-C(O) bond. For instance, the presence of two ortho-chloro substituents increases the barrier by approximately 16.7 kcal/mol compared to the unsubstituted benzamide.[1][2][3][4] This corresponds to a massive decrease in the rate of rotation. The combined steric bulk of a chloro and a methyl group in this compound is expected to result in a similarly high rotational barrier, effectively locking the amide group into a twisted conformation.

Implications for Reactivity and Drug Design

The sterically enforced non-planar conformation of this compound has profound implications for its chemical reactivity and its potential as a bioactive molecule.

-

Reduced Reactivity of the Amide Bond: The steric shielding of the carbonyl carbon by the ortho-substituents can hinder the approach of nucleophiles, potentially reducing the rates of hydrolysis and other reactions at the amide group.

-

Receptor Binding and Selectivity: In drug design, the fixed orientation of the amide group can be advantageous. It reduces the entropic penalty upon binding to a receptor, as the molecule is already pre-organized in a bioactive conformation. This can lead to higher binding affinity and selectivity. The 2-chloro-6-methylphenyl moiety is a key component of the dual Src/Abl kinase inhibitor Dasatinib, where it occupies a specific pocket in the enzyme's active site, highlighting the importance of this substitution pattern in modern drug discovery.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding benzoic acid via the acid chloride.

Part 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylbenzoic acid (1 equivalent).

-

Add thionyl chloride (2 equivalents) to the flask.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Cool the flask containing the crude 2-chloro-6-methylbenzoyl chloride in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. This reaction is exothermic.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then dry it to obtain this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretch, C=O stretch, and C-Cl stretch would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the bond lengths, bond angles, and dihedral angles of the molecule in the solid state, offering direct evidence of the non-planar conformation.

Conclusion

The ortho-chloro and ortho-methyl substituents in this compound induce significant steric hindrance that dictates the molecule's three-dimensional structure and influences its reactivity. The resulting twisted, non-planar conformation and the high barrier to rotation around the aryl-carbonyl bond are key features that can be exploited in drug design to achieve higher potency and selectivity. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this and related sterically hindered benzamides, which are of growing importance in the development of new therapeutics and functional materials.

References

- 1. 2-Chloro-6-methylbenzylamine [webbook.nist.gov]

- 2. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Chloro-6-methylbenzamide from 2-chloro-6-methylbenzoic acid

Introduction

2-Chloro-6-methylbenzamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. This application note details a reliable and efficient protocol for the synthesis of this compound, starting from 2-chloro-6-methylbenzoic acid. The described method involves a two-step, one-pot reaction sequence. The carboxylic acid is first activated to its corresponding acyl chloride using thionyl chloride (SOCl₂), which is then reacted in situ with ammonia to yield the desired primary amide. This process is widely applicable for the conversion of carboxylic acids to amides.[1][2][3]

Overall Reaction

The synthesis proceeds via the formation of an acyl chloride intermediate, which is subsequently aminolyzed.

Step 1: Acyl Chloride Formation

Step 2: Amidation

Materials and Methods

Reagents and Solvents:

-

2-Chloro-6-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Aqueous ammonia (NH₄OH), concentrated (28-30%)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

-

Mass spectrometer

Experimental Protocol

A detailed, step-by-step procedure for the synthesis of this compound is provided below.

1. Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylbenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

-

Fit the flask with a reflux condenser and a gas outlet leading to a trap (e.g., a bubbler with NaOH solution to neutralize the HCl and SO₂ gases produced).

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-chloro-6-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.[5][6]

2. Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add anhydrous DCM to dissolve the acyl chloride.

-

While vigorously stirring, add concentrated aqueous ammonia (excess, e.g., 5-10 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate of the amide will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the completion of the reaction.

3. Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product as a white solid.

4. Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation